

Thermodynamic Characterization and Solid-State Properties of Chroman-3-amine Salts

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Compound of Interest

Compound Name: (S)-chroman-3-amine
hydrochloride

CAS No.: 59108-54-2

Cat. No.: B1401249

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Executive Summary

Chroman-3-amine (3,4-dihydro-2H-chromen-3-amine) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical chiral intermediate for central nervous system (CNS) therapeutics, including serotonin transporter modulators and dopamine agonists (e.g., Robalzotan, Rotigotine analogs).[1]

The thermodynamic profile of its salt forms—specifically the hydrochloride—dictates the efficiency of enantiomeric resolution and the stability of the final drug product. This guide synthesizes available physicochemical data with a rigorous experimental framework for determining the thermodynamic parameters required for solubility modeling and crystal engineering.

Chemical Identity and Structural Analysis

The chroman-3-amine core consists of a benzene ring fused to a six-membered cyclic ether (dihydro-2H-pyran) carrying an amine group at the C3 position. The molecule possesses a

single stereocenter at C3, necessitating careful control of stereochemistry during solid-state processing.

Property	Detail
IUPAC Name	3,4-dihydro-2H-chromen-3-amine hydrochloride
CAS Number	18518-71-3 (racemic HCl); 211506-59-1 ((R)-isomer HCl)
Molecular Formula	C H NO HCl
Molecular Weight	185.65 g/mol
Physical Appearance	White to cream crystalline powder
Chirality	C3 Stereocenter (Available as (R), (S), or racemate)

Structural Thermodynamics

The fusion of the benzene and pyran rings creates a semi-rigid bicyclic system. The C3-amine group adopts a specific conformation (typically equatorial in the preferred half-chair conformer) to minimize 1,3-diaxial interactions. This conformational rigidity contributes to the high lattice energy and melting point observed in its salt forms compared to flexible aliphatic amines.

Solid-State Thermodynamic Properties

Understanding the phase transitions of chroman-3-amine HCl is vital for preventing melt-induced degradation during formulation.

Melting Point and Enthalpy of Fusion

The hydrochloride salt exhibits a high melting point characteristic of rigid bicyclic amine salts, dominated by strong ionic lattice forces and hydrogen bonding networks (N-H

Cl

).

- Melting Point (

): 240–242 °C (with decomposition).[2]

- Thermodynamic Implication: The decomposition upon melting indicates that the crystal lattice energy is high enough that thermal energy breaks covalent bonds (likely deamination or ring opening) simultaneous with or immediately following the phase transition.

- Enthalpy of Fusion (

): While specific calorimetric values are proprietary, structurally similar bicyclic amine hydrochlorides typically exhibit

values in the range of 25–35 kJ/mol.

Solubility Thermodynamics

The solubility of chroman-3-amine HCl is highly dependent on solvent polarity and temperature.

The dissolution process is endothermic (

), meaning solubility increases with temperature.

Theoretical Model: The solubility mole fraction (

) in a given solvent can be modeled using the Modified Apelblat Equation, a semi-empirical model widely used for engineering crystallization processes:

Where:

- is the mole fraction solubility.
- is the absolute temperature (K).
- are empirical constants derived from experimental data.

Solubility Profile (General Trends):

- Water: High solubility (Hydrophilic ionic interactions).
- Methanol/Ethanol: Moderate to High solubility (Protogenic solvents stabilize the chloride ion).
- Acetone/Ethyl Acetate: Low solubility (Used as anti-solvents for crystallization).
- Hexane/Toluene: Negligible solubility.

Experimental Protocols

To generate precise thermodynamic data for a specific batch or enantiomer of chroman-3-amine, the following validated protocols must be employed.

Protocol 1: Dynamic Solubility Determination (Laser Monitoring)

Self-Validating Step: The use of Tyndall effect laser monitoring ensures the exact point of dissolution is recorded without subjective visual error.

- **Preparation:** Load a precision reactor (e.g., Crystal16 or EasyMax) with a known mass of chroman-3-amine HCl and solvent.
- **Equilibration:** Stir at 400 rpm. Heat the slurry at a rate of 0.3 °C/min.
- **Detection:** Continuously monitor the transmissivity of the solution.
- **Clear Point (**
): Record the temperature where transmissivity reaches 100% (complete dissolution).
- **Cloud Point (**
): Cool at 0.3 °C/min and record the temperature where transmissivity drops (nucleation).
- **Data Processing:** Repeat for at least 5 different concentrations. Plot
vs
(Van't Hoff plot) to extract the enthalpy of dissolution (

).

Protocol 2: Differential Scanning Calorimetry (DSC)

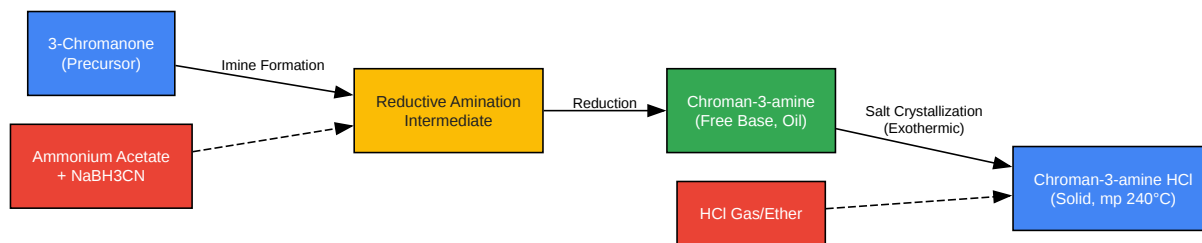
Self-Validating Step: Run a TGA (Thermogravimetric Analysis) simultaneously to distinguish between melting and solvate desolvation/decomposition.

- Sample: Weigh 2–4 mg of dried salt into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).
- Purge: Nitrogen gas at 50 mL/min.
- Ramp: Heat from 30 °C to 260 °C at 10 °C/min.
- Analysis:
 - Identify the onset temperature () for the melting endotherm.
 - Integrate the peak area to calculate (J/g).
 - Warning: If the baseline shifts significantly after the peak, decomposition has occurred; use the onset as the critical stability limit, not the peak maximum.

Visualizations and Pathways

Synthesis and Salt Formation Pathway

The thermodynamic stability of the final salt is established during the final crystallization step.



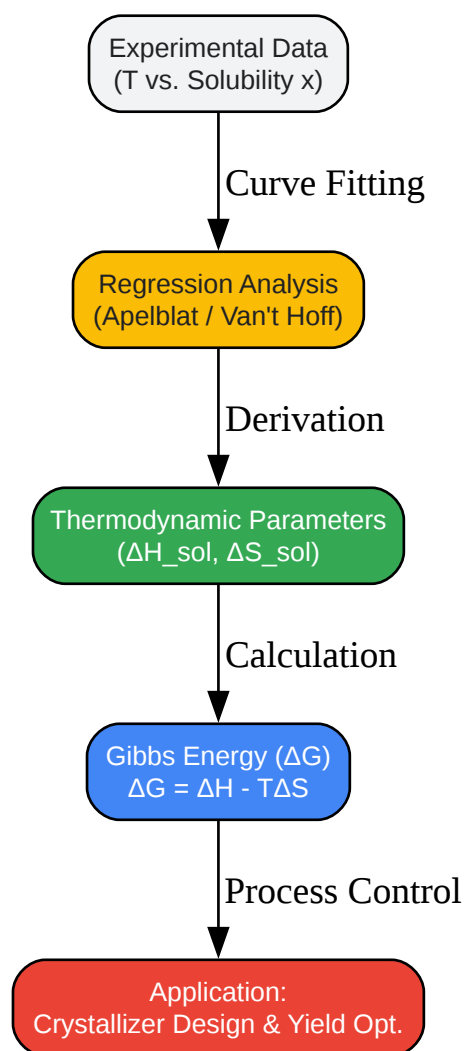
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Caption: Synthetic pathway emphasizing the transition from the liquid free base to the thermodynamically stable hydrochloride salt lattice.

Thermodynamic Characterization Workflow

This logic flow illustrates how to derive the Gibbs Energy of Dissolution (

) from raw experimental data.



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Caption: Workflow for converting raw solubility data into actionable thermodynamic parameters for process engineering.

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